molecular formula C14H17NO4 B3324466 trans-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester CAS No. 186752-06-7

trans-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester

Cat. No. B3324466
CAS RN: 186752-06-7
M. Wt: 263.29 g/mol
InChI Key: COJVYCMOVXNWAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is dimethyl (2R,4S)-1-benzylazetidine-2,4-dicarboxylate . The InChI code is 1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3/t11-,12+ . The InChI key is COJVYCMOVXNWAM-TXEJJXNPSA-N .

Scientific Research Applications

Synthesis and Chemistry

  • Azetidine Synthesis : A study by Futamura et al. (2005) describes an efficient method to synthesize (S)-azetidine-2-carboxylic acid, involving malonic ester intermediates. This synthesis uses dimethyl (S)-(1'-methyl)benzylaminomalonate and involves a key four-membered ring formation step, relevant to the chemistry of azetidine compounds (Futamura et al., 2005).

  • Thiazolidine-dicarboxylates Formation : Research by Mlostoń et al. (2002) discusses the formation of 1,3-thiazolidine-dicarboxylates from thioketones and thermally generated azomethine ylides, providing insights into reactions involving similar structures to trans-1-Benzyl-azetidine-2,4-dicarboxylic acid dimethyl ester (Mlostoń et al., 2002).

  • Azetidine Derivatives Synthesis : Kimpe et al. (1998) discuss the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives, showing the versatility of azetidine chemistry (Kimpe et al., 1998).

Polymer Chemistry

  • Polymer Synthesis : Bogaert et al. (1981) explore the synthesis of polymers containing pendant azetidine or azetidinium functions, indicating potential applications in polymer chemistry for azetidine derivatives (Bogaert et al., 1981).

Pharmacology and Biochemistry

  • Profiling at Glutamate Receptors : Knöpfel et al. (1995) tested the enantiomers of trans-azetidine-2,4-dicarboxylic acid at human metabotropic glutamate receptors, revealing its weak agonistic effect on human mGlu2 receptors (Knöpfel et al., 1995).

  • Optically Active Azetidines : Guanti and Riva (1995) prepared cis- and trans-N-benzyl-azetidine-2,4-dimethanols and studied their acetylation, highlighting the synthesis of optically active azetidine derivatives (Guanti & Riva, 1995).

Green Chemistry

  • Stereoselective Synthesis : Mortko and Garcia‐Garibay (2005) discuss green chemistry strategies using crystal-to-crystal photoreactions for stereoselective synthesis involving compounds related to azetidine-2-carboxylic acid (Mortko & Garcia‐Garibay, 2005).

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

dimethyl 1-benzylazetidine-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)11-8-12(14(17)19-2)15(11)9-10-6-4-3-5-7-10/h3-7,11-12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJVYCMOVXNWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(N1CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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